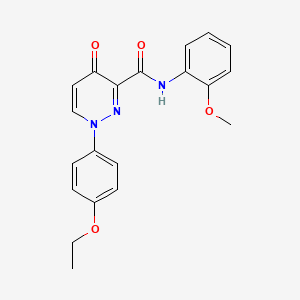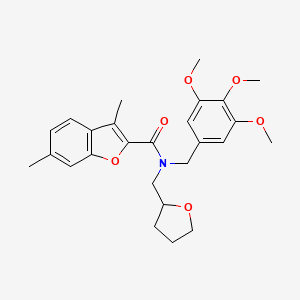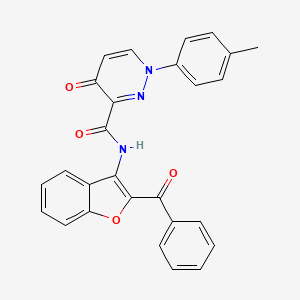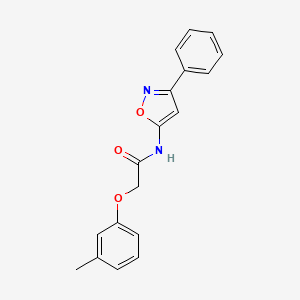![molecular formula C24H19N3O2S B11385072 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11385072.png)
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzothiazole ring, a benzyloxyphenyl group, and a dihydropyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Dihydropyrrolone Core: This could involve the reaction of an appropriate amine with a diketone or a similar precursor.
Coupling Reactions: The benzyloxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyloxy group.
Reduction: Reduction reactions could target the benzothiazole ring or the carbonyl group in the dihydropyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro or hydroxyl derivative, while reduction could produce a fully saturated ring system.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where benzothiazole derivatives have shown efficacy.
Industry
Industrial applications might involve its use in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 6-nitrobenzothiazole.
Dihydropyrrolone Derivatives: Compounds such as 3,4-dihydro-2H-pyrrol-5-one.
Uniqueness
The uniqueness of “5-Amino-4-(1,3-benzothiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19N3O2S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-phenylmethoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H19N3O2S/c25-23-22(24-26-19-8-4-5-9-21(19)30-24)20(28)14-27(23)17-10-12-18(13-11-17)29-15-16-6-2-1-3-7-16/h1-13,25,28H,14-15H2 |
InChI Key |
KVEMHOVHHUCFON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11384993.png)
![Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11385001.png)
![N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11385007.png)
![Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11385017.png)
![methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11385020.png)



![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11385048.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11385051.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11385053.png)


![1-(3-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385078.png)
